An In-depth Technical Guide to the Chemical Properties of 6-tert-butyl-N-propylpyrimidin-4-amine
An In-depth Technical Guide to the Chemical Properties of 6-tert-butyl-N-propylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-tert-butyl-N-propylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and anti-inflammatory agents. The presence of a bulky tert-butyl group at the 6-position and a flexible n-propylamino group at the 4-position of the pyrimidine ring suggests that this molecule may exhibit unique steric and electronic properties, influencing its biological activity and chemical reactivity.
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-tert-butyl-N-propylpyrimidin-4-amine, drawing upon data from structurally related compounds and established principles of heterocyclic chemistry. While experimental data for this specific molecule is limited in the public domain, this guide aims to provide a robust framework for its synthesis, characterization, and potential applications.
Molecular Structure and Identification
The fundamental architecture of 6-tert-butyl-N-propylpyrimidin-4-amine is centered around a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with a tert-butyl group at the 6-position and an N-propylamino group at the 4-position.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; A [label="N"]; B [label=""]; C [label="N"]; D [label=""]; E [label="C"]; F [label=""]; G [label="NH"]; H [label=""]; I [label="C(CH3)3"]; J [label="CH2"]; K [label="CH2"]; L [label="CH3"];
A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; D -- G [len=1.5]; E -- I [len=1.5]; G -- J [len=1.5]; J -- K [len=1.5]; K -- L [len=1.5];
node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; A; C; G; I; J; K; L; node [shape=point, width=0]; B; D; E; F; H; } dot Figure 1: Chemical structure of 6-tert-butyl-N-propylpyrimidin-4-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1247552-72-2 | [1] |
| Molecular Formula | C11H19N3 | [1] |
| Molecular Weight | 193.29 g/mol | [1] |
| IUPAC Name | 6-(tert-butyl)-N-propylpyrimidin-4-amine | Guidechem |
| Canonical SMILES | CCCNC1=NC=NC(=C1)C(C)(C)C | [1] |
| InChIKey | FYRXPIAIGDHXET-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Melting Point | Solid at room temperature | The related compound 6-(tert-butyl)pyrimidin-4-amine is a solid[2]. |
| Boiling Point | > 200 °C | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | The presence of both polar (amine, pyrimidine nitrogens) and nonpolar (tert-butyl, propyl) groups suggests solubility in a range of organic solvents. 4-Aminopyrimidine is soluble in water and various organic solvents[3]. |
| pKa (of the conjugate acid) | ~5-6 | The basicity of the pyrimidine ring nitrogens is expected to be similar to other 4-aminopyrimidines. |
| LogP | ~2.5 - 3.5 | The combination of the hydrophobic tert-butyl and propyl groups with the more polar aminopyrimidine core suggests a moderate octanol-water partition coefficient. The calculated XlogP for the similar 5-bromo-6-tert-butyl-N-propylpyrimidin-4-amine is 3.8[4]. |
Synthesis and Purification
A plausible and efficient synthetic route to 6-tert-butyl-N-propylpyrimidin-4-amine involves a two-step process starting from a commercially available pyrimidine precursor. The causality behind this choice of pathway is its reliance on well-established and high-yielding reactions in heterocyclic chemistry.
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="6-tert-butyl-4-chloropyrimidine"]; B [label="n-propylamine"]; C [label="Nucleophilic Aromatic Substitution"]; D [label="6-tert-butyl-N-propylpyrimidin-4-amine"]; E [label="Purification (e.g., Chromatography)"]; F [label="Characterized Product"];
A -> C; B -> C; C -> D; D -> E; E -> F; } dot Figure 2: Proposed synthetic workflow for 6-tert-butyl-N-propylpyrimidin-4-amine.
Step-by-Step Experimental Protocol:
Step 1: Nucleophilic Aromatic Substitution
The rationale for this step is the high reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic displacement. The electron-withdrawing nature of the ring nitrogens activates this position for attack by an amine.
-
Reaction Setup: To a solution of 6-tert-butyl-4-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add n-propylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and any inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Step 2: Purification
The choice of purification method depends on the purity of the crude product. Column chromatography is often the most effective method for removing unreacted starting materials and byproducts.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.
-
Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-tert-butyl-N-propylpyrimidin-4-amine as a solid or oil.
Spectroscopic Characterization
While a full experimental spectrum for 6-tert-butyl-N-propylpyrimidin-4-amine is not available, its expected spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum is expected to show distinct signals for the propyl and tert-butyl groups, as well as the aromatic protons of the pyrimidine ring and the N-H proton.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (propyl) | 0.9 - 1.0 | Triplet (t) | 3H |
| CH₂ (propyl, middle) | 1.5 - 1.7 | Sextet (sxt) | 2H |
| N-CH₂ (propyl) | 3.2 - 3.4 | Triplet (t) | 2H |
| C(CH₃)₃ (tert-butyl) | 1.2 - 1.4 | Singlet (s) | 9H |
| H-5 (pyrimidine) | 6.0 - 6.5 | Singlet (s) | 1H |
| H-2 (pyrimidine) | 8.2 - 8.4 | Singlet (s) | 1H |
| N-H | 5.0 - 7.0 | Broad Singlet (br s) | 1H |
¹³C NMR:
The carbon NMR spectrum will show signals corresponding to the aliphatic carbons of the propyl and tert-butyl groups, and the aromatic carbons of the pyrimidine ring.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (propyl) | 10 - 12 |
| CH₂ (propyl, middle) | 22 - 24 |
| N-CH₂ (propyl) | 43 - 45 |
| C(CH₃)₃ (tert-butyl) | 28 - 30 |
| C(CH₃)₃ (tert-butyl, quaternary) | 37 - 39 |
| C-5 (pyrimidine) | 100 - 105 |
| C-2 (pyrimidine) | 155 - 158 |
| C-4 (pyrimidine) | 160 - 163 |
| C-6 (pyrimidine) | 170 - 173 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H and C-N stretching vibrations of the secondary amine and the C=N and C=C stretching of the pyrimidine ring.
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3400 | Medium, sharp |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=N and C=C Stretch (aromatic) | 1550 - 1650 | Strong |
| N-H Bend | 1500 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
The N-H stretch for a secondary amine typically appears as a single sharp band in the region of 3350-3310 cm⁻¹[5].
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 193.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the propyl group, the tert-butyl group, or components thereof. Alpha-cleavage adjacent to the amine nitrogen is a common fragmentation pattern for amines, which would lead to characteristic fragment ions[6].
Reactivity
The chemical reactivity of 6-tert-butyl-N-propylpyrimidin-4-amine is dictated by the electronic properties of the pyrimidine ring and the presence of the amino group.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles.
-
Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution challenging. If forced, substitution is most likely to occur at the C-5 position, which is the most electron-rich carbon on the ring.
-
Nucleophilic Aromatic Substitution: The pyrimidine ring is susceptible to nucleophilic attack, particularly if there are good leaving groups present. However, in the case of 6-tert-butyl-N-propylpyrimidin-4-amine, there are no readily displaceable groups on the ring.
Reactivity of the Amino Group
The exocyclic secondary amino group is a key site of reactivity.
-
Basicity: The lone pair of electrons on the nitrogen atom of the amino group makes it basic and nucleophilic. It will readily react with acids to form the corresponding ammonium salt.
-
N-Alkylation and N-Acylation: The amino group can undergo further alkylation or acylation reactions under appropriate conditions. However, steric hindrance from the adjacent tert-butyl group may influence the rate and feasibility of these reactions. The N-alkylation of aromatic amines with alcohols is a known transformation[7].
-
Reactions with Electrophiles: The amino group can react with various electrophiles. For example, it can react with aldehydes and ketones to form imines, which can be subsequently reduced to tertiary amines.
Potential Applications
Given the prevalence of the pyrimidine scaffold in bioactive molecules, 6-tert-butyl-N-propylpyrimidin-4-amine is a promising candidate for further investigation in drug discovery. The combination of a bulky, lipophilic tert-butyl group and a flexible N-propylamino substituent could lead to specific interactions with biological targets. Potential areas of application include:
-
Kinase Inhibitors: Many substituted pyrimidines are known to be potent kinase inhibitors.
-
Anticancer Agents: The pyrimidine nucleus is a core component of many anticancer drugs[8].
-
Agrochemicals: Substituted pyrimidines are also used in the development of herbicides and pesticides.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties of 6-tert-butyl-N-propylpyrimidin-4-amine. While specific experimental data for this compound is scarce, a detailed profile has been constructed based on the known chemistry of pyrimidines and data from closely related analogs. The proposed synthetic route offers a practical approach to obtaining this compound for further study. The predicted spectroscopic data and reactivity profile provide a solid foundation for its characterization and exploration of its potential applications in various fields of chemical research. As with any chemical, appropriate safety precautions should be taken when handling this compound in a laboratory setting.
References
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PubChem. 5-bromo-6-tert-butyl-N-propylpyrimidin-4-amine. Available from: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
Royal Society of Chemistry. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Available from: [Link]
-
PubMed. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Available from: [Link]
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- 2. 6-(tert-butyl)pyrimidin-4-amine 97% | CAS: 3435-27-6 | AChemBlock [achemblock.com]
- 3. CAS 591-54-8: 4-Aminopyrimidine | CymitQuimica [cymitquimica.com]
- 4. 5-bromo-6-tert-butyl-N-propylpyrimidin-4-amine | C11H18BrN3 | CID 66306028 - PubChem [pubchem.ncbi.nlm.nih.gov]
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